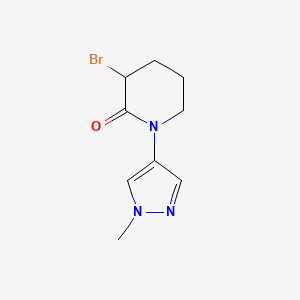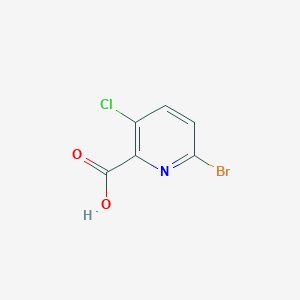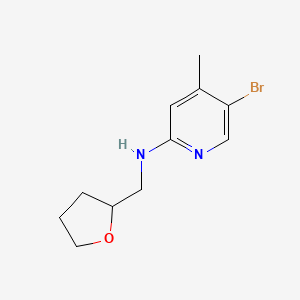
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
Overview
Description
The compound “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” is likely a brominated heterocyclic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Physical And Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that it might be a solid at room temperature, and it’s likely soluble in common organic solvents .Scientific Research Applications
Synthesis and Structural Characterization
The compound 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one serves as a key intermediate in the synthesis of various structurally complex and biologically active molecules. For instance, it has been used in the synthesis of a compound with notable fungicidal and antiviral activities against tobacco mosaic virus, demonstrating the importance of this chemical in developing potential agricultural chemicals. The synthesized compound was characterized through multiple techniques, including IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction, highlighting its crystalline structure and physical properties (Li et al., 2015).
Methodological Developments in Synthesis
The chemical has also played a crucial role in methodological advancements in synthetic organic chemistry. A study detailed a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines, which are valuable in medicinal chemistry and material science. This synthesis involves arylation of azoles, such as pyrazoles, with bromopyridines and highlights the versatility of bromo-pyrazolyl-piperidinone derivatives in constructing complex heterocyclic structures (Shevchuk et al., 2012).
Biological Screening and Antibacterial Activity
Another dimension of its application is seen in the synthesis and biological screening of novel compounds. A study synthesized a combinatorial library of fused pyran derivatives incorporating the pyrazolyl moiety, which were then screened for antibacterial, antituberculosis, and antimalarial activities. This work underscores the potential of 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one derivatives in the discovery of new pharmaceuticals (Kalaria et al., 2014).
Photophysical and Photochemical Properties
Investigations into the photophysical and photochemical properties of compounds bearing the pyrazolyl-piperidinone structure have led to insights into excited-state proton transfer processes. Such studies are crucial for the development of advanced materials for optoelectronic applications, demonstrating the broad applicability of this chemical scaffold in material science (Vetokhina et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-1-(1-methylpyrazol-4-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXJLZBZLVTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)

![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)
![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)

![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)
![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)
